8-Quinolyl 2,4,5-trichlorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Quinolyl 2,4,5-trichlorobenzenesulfonate is a chemical compound that combines the structural features of quinoline and trichlorobenzenesulfonate
Mechanism of Action
Target of Action
It’s known that 8-aminoquinoline, a related compound, is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .
Mode of Action
The functionalization of positions c2–c7 on the 8-aminoquinoline ring, which involves the formation of c–c and c–z (z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions, is suggested in most cases . A single electron transfer (SET) pathway is suggested in most cases .
Biochemical Pathways
The functionalization of the 8-aminoquinoline ring, a related compound, involves the formation of c–c and c–z bonds, which could potentially affect various biochemical pathways .
Result of Action
The 8-quinolinyl benzenesulfonates undergo photolysis upon photoirradiation at 300—330nm to give the corresponding 8-quinolinols and benzenesulfonic acids with the production of only negligible amounts of byproducts . The effects of substituent groups of the 8-quinolinyl moiety and the benzene ring on the photolysis reactions were examined .
Action Environment
It’s known that the photolysis of 8-quinolinyl benzenesulfonates occurs upon photoirradiation at 300—330nm , suggesting that light exposure could be a significant environmental factor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolyl 2,4,5-trichlorobenzenesulfonate typically involves the reaction of 8-quinolinol with 2,4,5-trichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Quinolyl 2,4,5-trichlorobenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The quinoline moiety can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide, potassium carbonate), oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted quinoline derivatives, while oxidation reactions can produce quinoline N-oxides.
Scientific Research Applications
8-Quinolyl 2,4,5-trichlorobenzenesulfonate has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis to introduce quinoline and trichlorobenzenesulfonate moieties into target molecules.
Biology: It is employed in biochemical studies to investigate the interactions of quinoline derivatives with biological macromolecules, such as proteins and nucleic acids.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorescence and conductivity.
Comparison with Similar Compounds
Similar Compounds
- 8-Quinolyl N-dodecylcarbamate
- 8-Quinolyl N-isopropylcarbamate
- 8-Quinolyl N-octadecylcarbamate
- 8-Quinolyl 3-methylcrotonate
- 5,7-Dichloro-8-quinolyl acetate
Uniqueness
8-Quinolyl 2,4,5-trichlorobenzenesulfonate is unique due to the presence of both the quinoline and trichlorobenzenesulfonate moieties, which confer distinct chemical and biological properties. This combination allows the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile tool in scientific research .
Properties
IUPAC Name |
quinolin-8-yl 2,4,5-trichlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3NO3S/c16-10-7-12(18)14(8-11(10)17)23(20,21)22-13-5-1-3-9-4-2-6-19-15(9)13/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJNNGDGJOERIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.